![molecular formula C11H14OS B13235752 2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)
2-[(2,5-Dimethylphenyl)sulfanyl]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenyl)sulfanyl]propanal is an organic compound with the molecular formula C₁₁H₁₄OS It is characterized by the presence of a sulfanyl group attached to a propanal moiety, with two methyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]propanal typically involves the reaction of 2,5-dimethylthiophenol with propanal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,5-Dimethylphenyl)sulfanyl]propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-[(2,5-Dimethylphenyl)sulfanyl]propanol.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[(2,5-Dimethylphenyl)sulfanyl]propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aldehyde group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,5-Dimethylphenyl)sulfanyl]ethanol
- 2-[(2,5-Dimethylphenyl)sulfanyl]acetaldehyde
- 2-[(2,5-Dimethylphenyl)sulfanyl]propanoic acid
Uniqueness
2-[(2,5-Dimethylphenyl)sulfanyl]propanal is unique due to the presence of both a sulfanyl group and an aldehyde group, which confer distinct chemical reactivity and potential biological activities. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C11H14OS/c1-8-4-5-9(2)11(6-8)13-10(3)7-12/h4-7,10H,1-3H3 |
Clé InChI |
FLORBYIKIVLPAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)SC(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


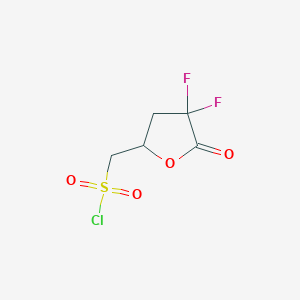
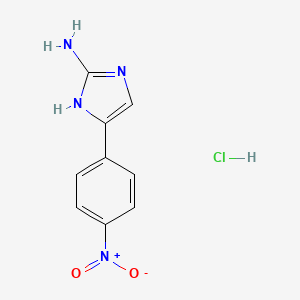
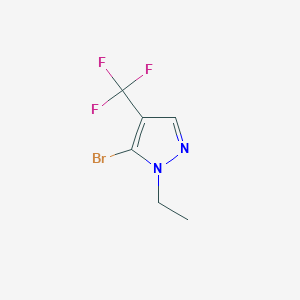
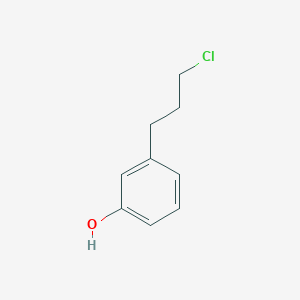
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
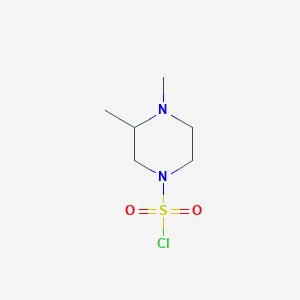
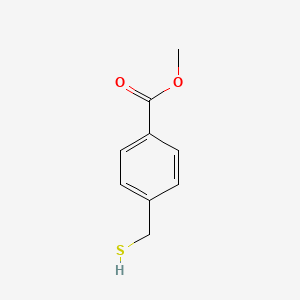
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
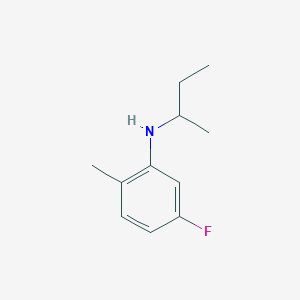
![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
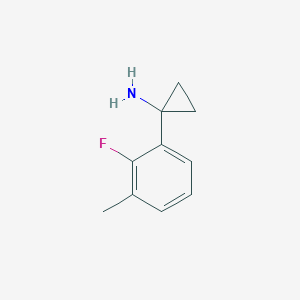
![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)
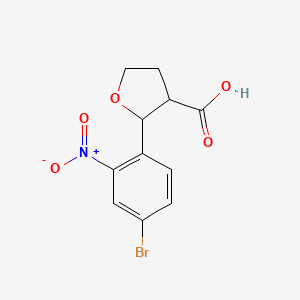
![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
